(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol is a chiral compound that features a pyrrolidine ring fused to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol typically involves the enantioselective reduction of prochiral ketones. One common method is the use of chiral catalysts, such as diazaborolidine with borane-dimethyl sulfide, to achieve high enantioselectivity . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where reagents like alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, influencing their activity. The indene structure provides rigidity and enhances the binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-Diphenyl(pyrrolidin-2-yl)methanol: Another chiral compound used in asymmetric synthesis.
(S)-2-(Pyrrolidin-2-yl)ethanamine: A related compound with similar structural features.
Uniqueness
(S)-2-(Pyrrolidin-2-yl)-2,3-dihydro-1H-inden-2-ol is unique due to its fused indene-pyrrolidine structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C13H17NO/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13/h1-2,4-5,12,14-15H,3,6-9H2/t12-/m0/s1 |
InChI Key |
APGOZZJUJJGCGF-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2(CC3=CC=CC=C3C2)O |
Canonical SMILES |
C1CC(NC1)C2(CC3=CC=CC=C3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.